molecular formula C18H17F3N4O2 B6915486 N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide

Cat. No.: B6915486
M. Wt: 378.3 g/mol
InChI Key: KSKCQOFCZZVWLC-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[5,1-b][1,3]oxazine ring system, a trifluoromethyl group, and an indole carboxamide moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-24-14-4-3-12(18(19,20)21)7-11(14)8-15(24)17(26)22-10-13-9-16-25(23-13)5-2-6-27-16/h3-4,7-9H,2,5-6,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKCQOFCZZVWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)NCC3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[5,1-b][1,3]oxazine core This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts, solvents, and temperature control .

Chemical Reactions Analysis

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific pathways or diseases.

    Industry: It may be used in the development of new materials or as a component in specialized chemical processes

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-1-methyl-5-(trifluoromethyl)indole-2-carboxamide can be compared with other similar compounds, such as:

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